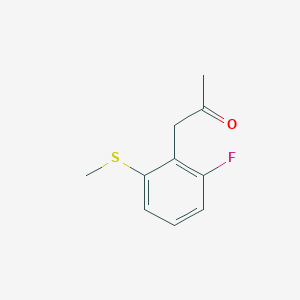
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions . One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one.
1-(2-Fluoro-6-(methylthio)phenyl)butan-2-one: This compound has a butan-2-one moiety, making it slightly larger and potentially more reactive.
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one: This is an isomer with the ketone group at a different position, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11FOS |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
PSLFZMLBRIXCQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



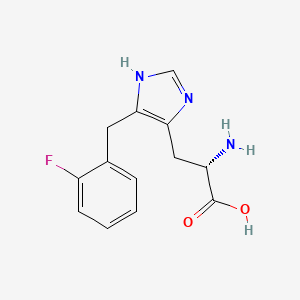
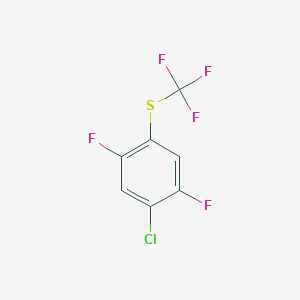
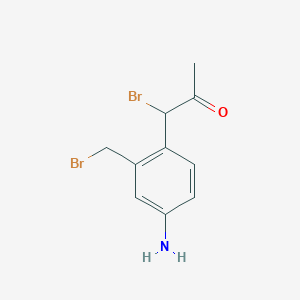
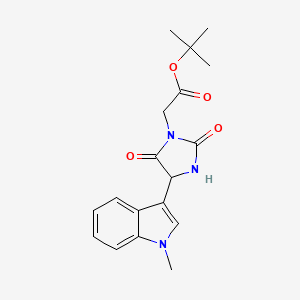
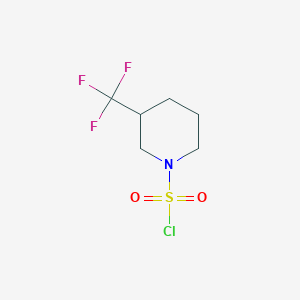
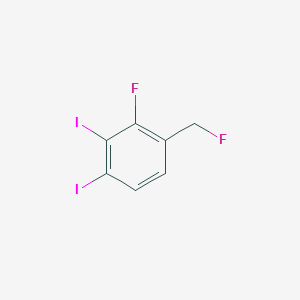
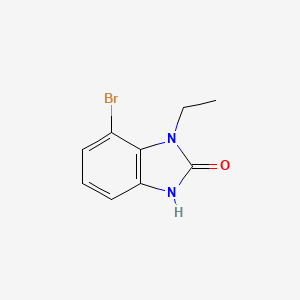
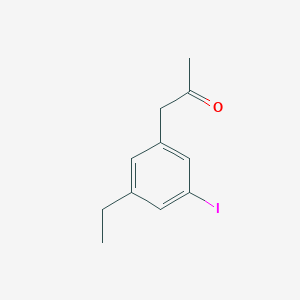

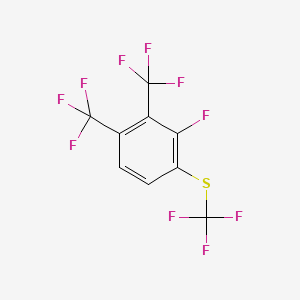
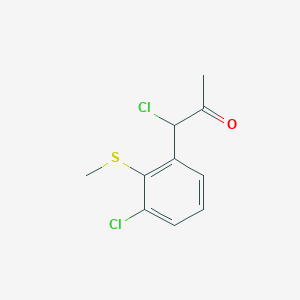
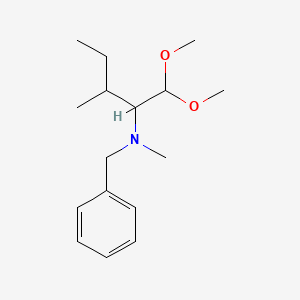
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
